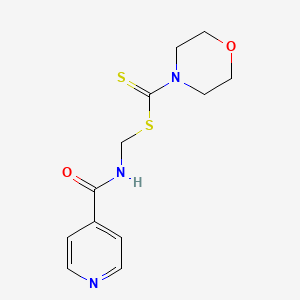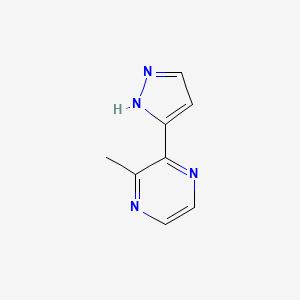![molecular formula C4H3N5 B13963169 7H-1,2,3-Triazolo[4,5-d]pyrimidine CAS No. 273-37-0](/img/structure/B13963169.png)
7H-1,2,3-Triazolo[4,5-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-1,2,3-Triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-1,2,3-Triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-formamido-1,2,3-triazole-5-carboxamide with benzyl chloride, followed by cyclization with hot formamide to yield the desired compound . Another approach involves the use of dicationic molten salts as catalysts, which facilitate the formation of the triazolo-pyrimidine structure under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact and enhance the sustainability of the production process .
化学反应分析
Types of Reactions: 7H-1,2,3-Triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the triazole or pyrimidine rings, leading to different functionalized products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolo-pyrimidine oxides, while substitution reactions can produce a wide range of functionalized derivatives .
科学研究应用
7H-1,2,3-Triazolo[4,5-d]pyrimidine has a broad spectrum of applications in scientific research:
作用机制
The mechanism of action of 7H-1,2,3-Triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, the compound disrupts the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the compound’s ability to form essential hydrogen bonds with key residues in the CDK2 active site .
相似化合物的比较
7H-1,2,3-Triazolo[4,5-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole and pyrimidine ring system, known for its anticancer properties.
1,2,4-Triazolo[4,3-a]pyrimidine: A related compound with a different ring fusion pattern, used in the synthesis of various pharmaceuticals.
8-Azaguanine: A compound with a similar triazolo-pyrimidine structure, known for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which contribute to its distinct chemical reactivity and biological activity .
属性
CAS 编号 |
273-37-0 |
|---|---|
分子式 |
C4H3N5 |
分子量 |
121.10 g/mol |
IUPAC 名称 |
7H-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h2H,1H2 |
InChI 键 |
BHPATMJVJXDPRG-UHFFFAOYSA-N |
规范 SMILES |
C1C2=NN=NC2=NC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


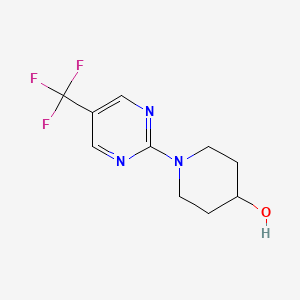
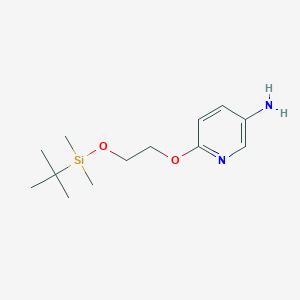

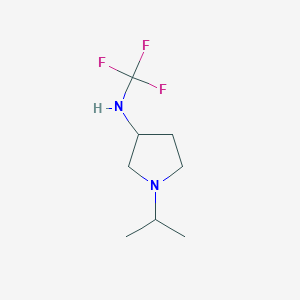
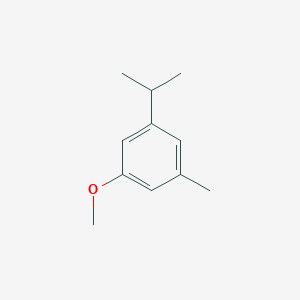
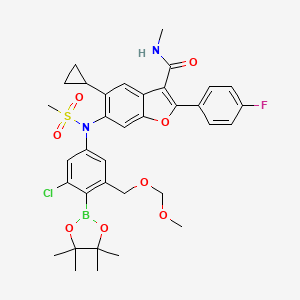
![Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]](/img/structure/B13963142.png)
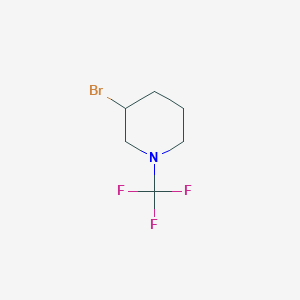
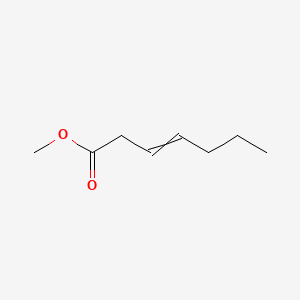
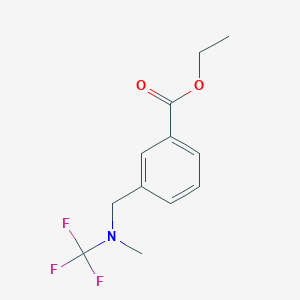
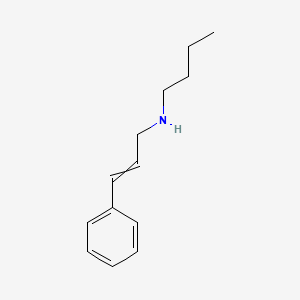
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
